molecular formula C40H50N8O6 B600872 Daclatasvir Impurity 6 CAS No. 1009117-26-3

Daclatasvir Impurity 6

Cat. No. B600872
M. Wt: 738.88
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daclatasvir Impurity 6, also known as (Methoxycarbonyl)-L-valine, is a compound related to Daclatasvir . Its molecular formula is C7H13NO4 and it has a molecular weight of 175.2 .

Scientific Research Applications

  • Electrochemical Sensor Development : A study by Azab and Fekry (2017) discusses the electrochemical design of a nanosensor for determining Daclatasvir. This sensor, based on cobalt nanoparticles, chitosan, and multi-walled carbon nanotubes, offers a novel approach for Daclatasvir detection in biological fluids and pharmaceutical formulations (Azab & Fekry, 2017).

  • Mechanistic Insights and Discovery : The discovery and development of Daclatasvir, highlighting its role as a hepatitis C virus NS5A replication complex inhibitor, are elaborated by Belema and Meanwell (2014). This study provides insights into the drug's potent clinical effects and its use in combination with other HCV inhibitors (Belema & Meanwell, 2014).

  • Pharmaceutical Analysis and Stability : Naz et al. (2019) describe a method for the simultaneous analysis of Daclatasvir and its impurities, including Daclatasvir Impurity 6. This study is significant for understanding the stability and purity of Daclatasvir in pharmaceutical preparations (Naz et al., 2019).

  • Drug Resistance and Pharmacogenetics : Research by Cusato et al. (2017) investigates the influence of genetic variants on Daclatasvir plasma concentration, providing preliminary pharmacogenetic data that could impact treatment outcomes (Cusato et al., 2017).

  • Pharmacokinetic Profile and Metabolism : Gandhi et al. (2018) review the preclinical and clinical pharmacokinetics of Daclatasvir, offering valuable information about its absorption, metabolism, and excretion. This study is crucial for understanding the drug's behavior in the body (Gandhi et al., 2018).

  • Novel Drug Delivery Systems : El-Nabarawi et al. (2021) explore the encapsulation of Daclatasvir into polyethylene glycol-decorated bilosomes for enhanced liver targeting. This innovative approach could significantly improve the drug's efficacy in treating HCV (El-Nabarawi et al., 2021).

properties

CAS RN

1009117-26-3

Product Name

Daclatasvir Impurity 6

Molecular Formula

C40H50N8O6

Molecular Weight

738.88

Purity

> 95%

quantity

Milligrams-Grams

synonyms

Daclatasvir SRRS Isomer;  N,N'-[[1,1'-Biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2R)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic Acid C,C'-Dimethyl Ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.